N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide” is an organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of the appropriate sulfonyl chloride with an amine to form the sulfonamide . The specific synthesis pathway for this compound could not be found in the available literature.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring and a benzenesulfonamide group. The pyridazine ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Scientific Research Applications
Overview
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound with potential significance in various scientific research fields. Due to the specificity of the request, I'll focus on the broader research contexts related to the chemical structure and functionalities that resemble or relate to the molecule , primarily looking into sulfonamide-based compounds, their synthesis, applications, and implications in medicinal chemistry.
Sulfonamide-Based Medicinal Chemistry
Sulfonamides represent a cornerstone in the development of synthetic antimicrobial agents, with their history dating back to the discovery of sulfanilamide, the simplest sulfonamide with antibacterial properties. Over the years, the chemical versatility of sulfonamides has been leveraged to develop a wide range of therapeutic agents, targeting not only bacterial infections but also chronic conditions such as diabetes, hypertension, and various types of cancer. The molecule shares structural similarities with sulfonamides, suggesting potential applications in drug development and medicinal chemistry.
Research has shown that sulfonamide derivatives exhibit a broad spectrum of biological activities following chemical structural modifications. These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects, among others. The versatility of sulfonamide chemistry allows for the rational design of new drug molecules with improved efficacy and reduced toxicity. For example, He Shichao et al. (2016) conducted comprehensive reviews on sulfonamide-based recent researches, highlighting their wide medicinal applications and development value He Shichao, Ponmani Jeyakkumar, A. S. Rao, Wang Xianlong, Zhang Hui-zhen, & Zhou Cheng-he.
Synthesis and Characterization of Sulfonamide Compounds
The synthesis of sulfonamide compounds, including cyclic compounds containing aminobenzenesulfonamide, is a vital area of research. These compounds serve as key intermediates and functional moieties in the development of various pharmaceutical agents. Kyosuke Kaneda (2020) discussed the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, underscoring their significance in organic syntheses and the pharmaceutical industry Kyosuke Kaneda.
Mechanism of Action
Target of Action
The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-fluoro-3-methylbenzene-1-sulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It is known that pyridazine derivatives have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it acts upon.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological targets. Given the wide range of pharmacological activities exhibited by pyridazine derivatives , the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-3-28(24,25)19-11-10-18(21-22-19)14-4-6-15(7-5-14)23-29(26,27)16-8-9-17(20)13(2)12-16/h4-12,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWCGRSAYNGWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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